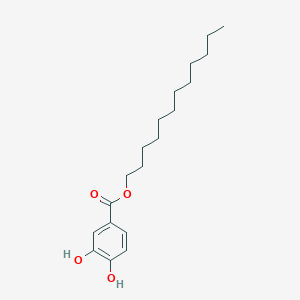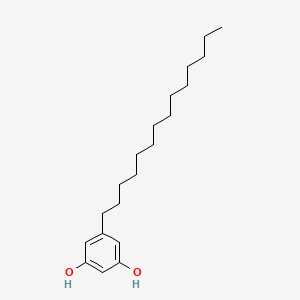![molecular formula C12H13NO4 B14416171 Ethyl {[(benzyloxy)carbonyl]imino}acetate CAS No. 81357-12-2](/img/structure/B14416171.png)
Ethyl {[(benzyloxy)carbonyl]imino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[(benzyloxy)carbonyl]imino}acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl {[(benzyloxy)carbonyl]imino}acetate can be synthesized through the reaction of ethyl chloroacetate with benzyl carbamate in the presence of a base. The reaction typically proceeds as follows:
Reactants: Ethyl chloroacetate and benzyl carbamate.
Base: A strong base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(benzyloxy)carbonyl]imino}acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Benzyloxycarbonyl iminoacetic acid and ethanol.
Reduction: Benzyloxycarbonyl iminoethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl {[(benzyloxy)carbonyl]imino}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl {[(benzyloxy)carbonyl]imino}acetate involves its interaction with various molecular targets. In biological systems, the compound may undergo enzymatic hydrolysis to release active metabolites. The benzyloxycarbonyl group can act as a protecting group, preventing premature reactions and allowing for controlled release of the active moiety.
Comparison with Similar Compounds
Ethyl {[(benzyloxy)carbonyl]imino}acetate can be compared with other esters such as ethyl acetate and methyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the benzyloxycarbonyl and imino groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications.
List of Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl benzoate: An ester with a pleasant odor, used in fragrances.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group.
Properties
CAS No. |
81357-12-2 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 2-phenylmethoxycarbonyliminoacetate |
InChI |
InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI Key |
NFENSIUBDDAWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


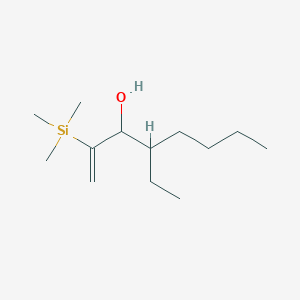





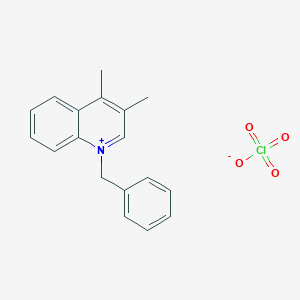

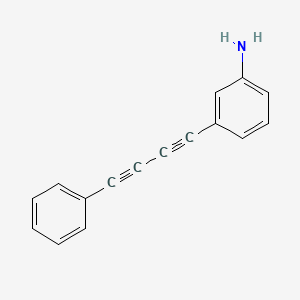

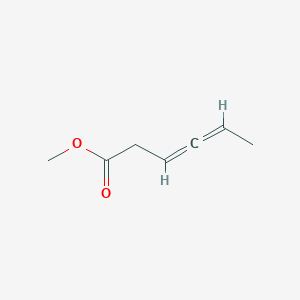
![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
